![molecular formula C13H18N4O3 B589657 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one CAS No. 93079-86-8](/img/structure/B589657.png)
3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one
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Description
“3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one” is a chemical compound that is a byproduct of Pentoxifylline synthesis . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C13H18N4O3 . The crystal structure of this compound has been studied . The compound is triclinic with parameters a = 8.2441 (5) Å, b = 11.6409 (6) Å, c = 12.0107 (9) Å, α = 64.328 (6)°, β = 70.778 (6)°, γ = 86.678 (4)°, V = 976.09 (12) Å .Physical And Chemical Properties Analysis
The molecular weight of this compound is 278.31 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Antitumor Effects : A study investigated reactions of purine derivatives, including 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one, with phosphorus pentaoxide and triethylamine, finding potential antitumor activity in some derivatives (Moharram & Osman, 1989).
Photochemistry Synthesis : A study explored the use of photochemistry to make novel derivatives of pentoxifylline, a closely related compound, under various conditions. This research contributes to the understanding of the photochemical properties of related purine derivatives (Han, Bonnet, & Van Der Westhuizen, 2008).
Effects on Thrombocytes and Erythrocytes : Research on 1-(5-oxohexyl)-3,7,8-trialkyl-3,7-dihydro-1H-purine-2,6-diones (a similar compound) revealed their effects on aggregation of thrombocytes and erythrocytes, indicating potential medical applications (Rybár, Turčáni, & Alföldi, 1993).
Synthesis of New Ring Systems : Another study focused on synthesizing new ring systems like thiadiazepino-purine, starting from compounds including 3,7-dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one. These syntheses contribute to the development of new chemical structures for further research (Hesek & Rybár, 1994).
Broncholytic Activity : A study on 7-substituted 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones, closely related to the compound , found some derivatives to have broncholytic activity, suggesting potential therapeutic applications (Nemčeková, Rybár, Nosál'ová, & Alföldi, 1995).
properties
IUPAC Name |
3,7-dimethyl-6-(5-oxohexoxy)purin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-20-12-10-11(14-8-16(10)2)17(3)13(19)15-12/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWIQTQAJMTMIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCOC1=NC(=O)N(C2=C1N(C=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705789 |
Source
|
Record name | 3,7-Dimethyl-6-[(5-oxohexyl)oxy]-3,7-dihydro-2H-purin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one | |
CAS RN |
93079-86-8 |
Source
|
Record name | 2H-Purin-2-one, 3,7-dihydro-3,7-dimethyl-6-((5-oxohexyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093079868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dimethyl-6-[(5-oxohexyl)oxy]-3,7-dihydro-2H-purin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-PURIN-2-ONE, 3,7-DIHYDRO-3,7-DIMETHYL-6-((5-OXOHEXYL)OXY)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AR7TCY3DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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